molecular formula C8H15NO2 B2889043 4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one CAS No. 2470436-44-1

4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one

Cat. No. B2889043
CAS RN: 2470436-44-1
M. Wt: 157.213
InChI Key: QFTDKAYPHVKKRI-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one, also known as MDPV, is a synthetic cathinone that has gained notoriety as a recreational drug. However, its potential as a research chemical has also been recognized. MDPV has been shown to have a unique mechanism of action, and its use in scientific research has led to new insights into the neurobiology of addiction and other psychiatric disorders.

Scientific Research Applications

Synthesis of Enantiomeric Pairs

4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one serves as a precursor in the synthesis of enantiomeric pairs of 2,5-disubstituted pyrrolidines, demonstrating its utility in creating symmetrically substituted pyrrolidines with potential applications in asymmetric synthesis and chiral technology. This application showcases the chemical's versatility in synthesizing optically active compounds (Yamamoto et al., 1993).

Structural and Molecular Studies

4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one and its derivatives have been used to study molecular structures and interactions. For instance, the analysis of molecular structures of N-aryl-substituted 3-hydroxypyridin-4-ones and the investigation of hydrogen bonding and dimer formation in crystalline modifications illustrate the compound's relevance in understanding molecular arrangements and interactions in solid states (Burgess et al., 1998).

Aggregation Studies in Solvents

Research on the aggregation of lithium phenolates in aprotic solvents utilized derivatives of 4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one to explore how different substituents affect aggregation behavior. These studies are crucial for understanding solvation and aggregation dynamics in synthetic chemistry and materials science (Jackman & Smith, 1988).

Polymerization Catalysts

The compound has also been involved in the synthesis of novel 1,4-dihydropyridine derivatives with applications as polymerization catalysts, demonstrating its potential in the development of new materials and chemical processes (Holt & Caignan, 2000).

Antimicrobial Activity

Furthermore, derivatives of 4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one have been synthesized for their potential biological activities, such as antimicrobial effects. This highlights the compound's significance in pharmaceutical research and development of new therapeutic agents (El-Mariah & Nassar, 2008).

properties

IUPAC Name

4-(methoxymethyl)-5,5-dimethylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2)6(5-11-3)4-7(10)9-8/h6H,4-5H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTDKAYPHVKKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC(=O)N1)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one

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